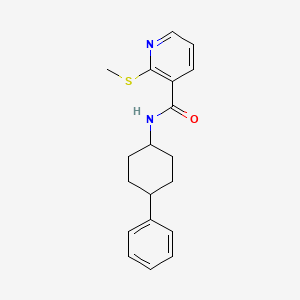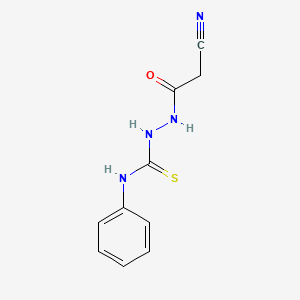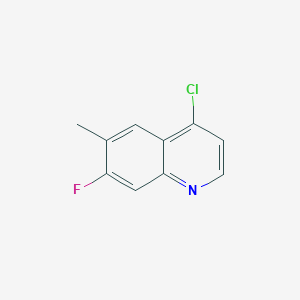
4-Chloro-7-fluoro-6-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-7-fluoro-2-methylquinoline is a type of quinoline, which is a nitrogen-containing bicyclic compound . It is used as a pharmaceutical intermediate . The quinoline nucleus is present in numerous biological compounds, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV agents .
Synthesis Analysis
The synthesis of quinoline derivatives, including 4-Chloro-7-fluoro-6-methylquinoline, has been a subject of research. A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered . A synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline has been disclosed, which uses 2-amino-4-fluorobenzoic acid and formamidine acetate as raw materials and subjects them to synthesis in ethylene glycol monomethylether under certain conditions .Molecular Structure Analysis
The molecular structure of 4-Chloro-7-fluoro-6-methylquinoline is represented by the empirical formula C10H7ClFN . Its molecular weight is 195.62 .Chemical Reactions Analysis
Quinoline derivatives, including 4-Chloro-7-fluoro-6-methylquinoline, are known to exhibit important biological activities. They are used extensively in the treatment of various infections and diseases . The chemical reactions involving quinoline derivatives are complex and depend on the substitution on the heterocyclic pyridine ring .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediates
Antimalarial Drug Development
Wirkmechanismus
Safety and Hazards
The safety data sheet for a similar compound, 4-Chloro-8-(trifluoromethyl)quinoline, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .
Zukünftige Richtungen
The future directions for research on 4-Chloro-7-fluoro-6-methylquinoline and other quinoline derivatives are likely to focus on the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . This includes the search for synthetic antimalarial drugs, treatment of various infections and diseases, and the development of new drugs for heart diseases .
Eigenschaften
IUPAC Name |
4-chloro-7-fluoro-6-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-6-4-7-8(11)2-3-13-10(7)5-9(6)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWJMZVHVHPCLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyano-N-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2665893.png)
![5-butyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2665894.png)
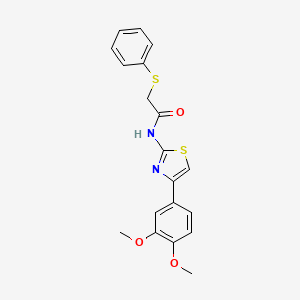
![8-(4-Ethoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2665896.png)
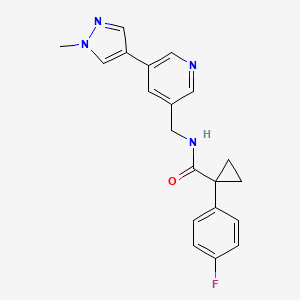
![[(3S,4R)-4-Phenylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2665903.png)


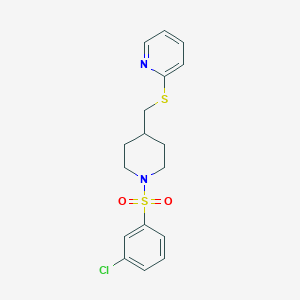

![(1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one](/img/structure/B2665910.png)
